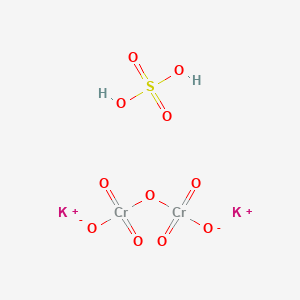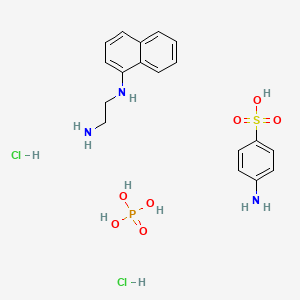
D-Luciferin Firefly, sodium salt monohydrate
Overview
Description
D-Luciferin Firefly, sodium salt monohydrate: is a bioluminescent compound widely used in scientific research. It is a substrate for the enzyme luciferase, which catalyzes the oxidation of D-Luciferin, resulting in the emission of light. This reaction is commonly used in various biological assays, including in vivo imaging, gene expression studies, and ATP quantification .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of D-Luciferin Firefly, sodium salt monohydrate typically involves the condensation of 2-cyano-6-hydroxybenzothiazole with D-cysteine, followed by cyclization and oxidation steps. The reaction conditions often require the use of solvents such as methanol or ethanol and catalysts like sodium hydroxide .
Industrial Production Methods: : Industrial production of this compound involves large-scale synthesis using similar chemical routes but optimized for higher yield and purity. The process includes rigorous purification steps such as crystallization and chromatography to ensure the final product meets the required standards for research applications .
Chemical Reactions Analysis
Types of Reactions
Oxidation: D-Luciferin undergoes oxidation in the presence of luciferase and ATP, producing oxyluciferin and emitting light
Reduction: Under specific conditions, D-Luciferin can be reduced to its corresponding dihydro form.
Common Reagents and Conditions
Oxidation: Requires luciferase, ATP, and oxygen
Reduction: Typically involves reducing agents like sodium borohydride.
Substitution: Uses reagents such as halogens or alkylating agents under controlled conditions.
Major Products
Oxyluciferin: The primary product of the oxidation reaction
Dihydro-Luciferin: Formed through reduction.
Substituted Luciferin Derivatives: Resulting from substitution reactions.
Scientific Research Applications
Chemistry
Biology
- Employed in gene expression studies as a reporter molecule .
- Utilized in in vivo imaging to monitor biological processes in real-time .
Medicine
- Applied in drug discovery and development to evaluate the efficacy of therapeutic agents .
- Used in diagnostic assays to detect the presence of specific biomolecules .
Industry
Mechanism of Action
The mechanism of action of D-Luciferin Firefly, sodium salt monohydrate involves its oxidation by luciferase in the presence of ATP and oxygen. This reaction produces oxyluciferin, carbon dioxide, and light. The light emission is proportional to the amount of ATP present, making it a valuable tool for measuring cellular energy levels and viability .
Comparison with Similar Compounds
Similar Compounds
Coelenterazine: Another bioluminescent substrate used in similar applications but with different spectral properties.
Cypridina Luciferin: Used in marine bioluminescence studies.
Renilla Luciferin: Employed in bioluminescent assays involving Renilla luciferase.
Uniqueness: : D-Luciferin Firefly, sodium salt monohydrate is unique due to its high quantum yield and stability, making it ideal for in vivo imaging and other sensitive assays. Its ability to produce a strong and stable light signal in the presence of luciferase and ATP sets it apart from other bioluminescent substrates .
Properties
IUPAC Name |
sodium;(4S)-2-(6-hydroxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylate;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3S2.Na.H2O/c14-5-1-2-6-8(3-5)18-10(12-6)9-13-7(4-17-9)11(15)16;;/h1-3,7,14H,4H2,(H,15,16);;1H2/q;+1;/p-1/t7-;;/m1../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUIPNAKGLVABIG-XCUBXKJBSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(S1)C2=NC3=C(S2)C=C(C=C3)O)C(=O)[O-].O.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N=C(S1)C2=NC3=C(S2)C=C(C=C3)O)C(=O)[O-].O.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N2NaO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![calcium;(2S)-2-[[4-[[(6S)-2-amino-5-formyl-4-oxo-1,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioate;pentahydrate](/img/structure/B8254726.png)
![(1S,3R,6S,8R,11S,13R,16S,18R,21S,23R,26S,28S,31S,33R,36S,38S,40S,42S,44S,46S,48S)-37,39,41,43,45,47,49-heptamethoxy-5,10,15,20,25,30,35-heptakis(methoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,38,40,42,44,46,48-heptol](/img/structure/B8254730.png)




![(1S,3S,6S,8S,11S,13S,16S,18S,21S,23S,26S,28S,31S,33R,36R,38R,40R,42R,44R,46R,48R)-5,10,15,20,25,30,35-heptakis(bromomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol](/img/structure/B8254767.png)


![5-(methylamino)-2-[[(2S,3R,5R,8S,9S)-3,5,9-trimethyl-2-[1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylic acid](/img/structure/B8254777.png)
![sodium;(2R)-3-[(2S,6R,8S,11R)-2-[(E,2R)-4-[(2S,2'R,4R,4aS,6R,8aR)-4-hydroxy-2-[(1S)-1-hydroxy-3-[(2S,3R,6S)-3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl]butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-11-hydroxy-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-hydroxy-2-methylpropanoate](/img/structure/B8254789.png)
![3-Amino-5,12,13,14-tetrahydroxy-14-(hydroxymethyl)-8,10-dioxa-2-aza-4-azoniatetracyclo[7.3.1.17,11.01,6]tetradec-3-en-9-olate](/img/structure/B8254792.png)

